Chlorogenic Acid-13C3: Biosynthesis, Chemical Synthesis, and Analytical Applications
Chlorogenic Acid-13C3: Biosynthesis, Chemical Synthesis, and Analytical Applications
Executive Summary
Chlorogenic acid (3-O-caffeoylquinic acid, CGA) is a primary polyphenolic compound widely distributed in the plant kingdom, playing a critical role in plant defense mechanisms and exhibiting significant therapeutic potential, including antioxidant, hepatoprotective, and anti-inflammatory activities[1]. In the realm of modern pharmacokinetics, metabolic flux analysis (MFA), and clinical mass spectrometry, the demand for absolute quantification necessitates the use of stable isotope-labeled internal standards (SIL-IS).
Chlorogenic Acid-13C3 (Cngcontent-ng-c3247175280="" class="ng-star-inserted">13^13^C3H18O9) is the premier internal standard for these applications. By incorporating three ^13^C atoms—typically within the caffeoyl moiety—this standard provides a +3 Da mass shift. As a Senior Application Scientist, I prioritize ^13^C labeling over deuterium (^2^H) labeling for polyphenols because deuterium is highly susceptible to hydrogen-deuterium exchange (HDX) in the protic solvents (e.g., methanol, water) required for Liquid Chromatography-Mass Spectrometry (LC-MS). Carbon-13 is integrated directly into the molecular skeleton, ensuring absolute chemical stability and guaranteeing that the standard perfectly co-elutes with endogenous CGA, thereby neutralizing matrix-induced ion suppression.
Biosynthetic Pathways of Chlorogenic Acid
Understanding the in vivo biosynthesis of CGA is essential for both agricultural bioengineering and the development of enzymatic synthesis methods for labeled compounds. The biosynthesis of CGA is a convergence of the phenylpropanoid pathway and the shikimate pathway [2].
Mechanistic Breakdown
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Precursor Activation : L-Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to cinnamic acid, which is subsequently hydroxylated to p-coumaric acid. 4-coumarate-CoA ligase (4CL) then activates it to p-coumaroyl-CoA[2].
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The HCT/HQT Branch Point : The critical regulatory enzymes in this pathway belong to the BAHD acyltransferase superfamily. Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase (HCT) regulates the metabolic flux of p-coumaroyl-CoA, mediating the broader biosynthesis of phenylpropanoids[3].
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Esterification : Hydroxycinnamoyl-CoA quinate hydroxycinnamoyltransferase (HQT) exhibits a high affinity for quinic acid as an acyl acceptor. HQT catalyzes the final esterification of caffeoyl-CoA with quinic acid to yield Chlorogenic Acid[3].
Caption: Biosynthetic pathway of Chlorogenic Acid via HCT and HQT enzymatic regulation.
Chemical Synthesis of Chlorogenic Acid-13C3
While enzymatic synthesis is possible, total chemical synthesis is the industry standard for producing Chlorogenic Acid-13C3. This ensures that the ^13^C isotopes are placed at specific, non-exchangeable positions (e.g., the propenoic side chain of the caffeic acid moiety)[4] with >99% isotopic enrichment.
The Causality of Protection Chemistry
Quinic acid contains four hydroxyl groups (one primary/tertiary, three secondary) and one carboxylic acid. Direct esterification with caffeic acid would result in a chaotic mixture of poly-esterified polymers. Therefore, we must utilize a highly protected intermediate. A standard approach involves converting quinic acid into Trimethylsilyl-1,3,4,5-tetrakis[(trimethylsilyl)oxy]cyclohexanecarboxylate (CAS 364628-95-5)[]. By selectively deprotecting or utilizing steric hindrance, the 3-OH position is isolated for coupling.
Caption: Stepwise chemical synthesis workflow for stable isotope-labeled Chlorogenic Acid-13C3.
Protocol 1: Chemical Coupling and Deprotection Workflow
Self-Validating System: The use of mild acidic conditions during deprotection prevents the epimerization of the quinic acid stereocenters, ensuring the final product remains the biologically active (1S,3R,4R,5R) isomer.
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Precursor Preparation : Synthesize ^13^C
3-caffeic acid from ^13^C-labeled vanillin derivatives[6]. Protect the phenolic hydroxyls using acetyl or benzyl groups. -
Quinic Acid Protection : React quinic acid with Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) in pyridine to yield the fully TMS-protected intermediate[].
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Steglich Esterification : Combine the protected ^13^C
3-caffeic acid and the selectively deprotected quinic acid in anhydrous dichloromethane (DCM). Add N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as the catalyst. Stir at 0°C for 2 hours, then at room temperature for 12 hours. -
Filtration : Filter out the insoluble dicyclohexylurea (DCU) byproduct.
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Global Deprotection : Subject the purified intermediate to mild acidic hydrolysis (e.g., 1% HCl in methanol) to cleave the TMS and phenolic protecting groups.
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Purification : Purify via preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% formic acid) to yield pure Chlorogenic Acid-13C3.
Analytical Application: LC-MS/MS Quantification
When CGA reaches the colon, it is hydrolyzed by microbial esterases, releasing caffeic and quinic acids. Tracking these biotransformations requires robust metabolomic frameworks[7]. Chlorogenic Acid-13C3 is utilized as an internal standard to correct for extraction losses and matrix effects during these pharmacokinetic studies.
Table 1: LC-MS/MS MRM Parameters
Notice the causality in the fragmentation: The ^13^C3 label is located on the caffeic acid moiety. Therefore, the quinic acid product ion (m/z 191.0) remains unchanged between the unlabeled and labeled compounds, while the caffeic acid product ion shifts from m/z 179.0 to 182.0.
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragment Origin | Purpose |
| Chlorogenic Acid | 353.1 | 191.0 | 15 | Quinic Acid | Quantifier |
| Chlorogenic Acid | 353.1 | 179.0 | 20 | Caffeic Acid | Qualifier |
| Chlorogenic Acid-13C3 | 356.1 | 191.0 | 15 | Quinic Acid | IS Quantifier |
| Chlorogenic Acid-13C3 | 356.1 | 182.0 | 20 | ^13^C | IS Qualifier |
Protocol 2: Bioanalytical Extraction and Quantification
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Sample Preparation : Aliquot 100 µL of plasma or homogenized tissue into a microcentrifuge tube.
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Isotope Spiking : Add 10 µL of a 1 µg/mL Chlorogenic Acid-13C3 working solution. Logic: Spiking before extraction ensures the IS accounts for any physical loss of the analyte during precipitation.
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Protein Precipitation : Add 300 µL of ice-cold acetonitrile (containing 1% formic acid to maintain CGA in its protonated, stable state). Vortex for 2 minutes.
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Centrifugation : Spin at 14,000 x g for 10 minutes at 4°C.
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Analysis : Transfer the supernatant to an LC vial. Inject 5 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in negative Electrospray Ionization (ESI-) mode.
References
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Title: Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
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Title: Uncovering the Role of Hydroxycinnamoyl Transferase in Boosting Chlorogenic Acid Accumulation in Carthamus tinctorius Cells under Methyl Jasmonate Elicitation Source: MDPI URL: [Link]
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Title: In Vitro Gut Metabolism of [U-13C]-Quinic Acid, The Other Hydrolysis Product of Chlorogenic Acid Source: National Institutes of Health (NIH) / PubMed URL: [Link]
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Title: Our Products - Pharma Impurity Supplier & Custom Synthesis in India Source: Splendid Lab Pvt. Ltd. URL: [Link]
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Title: Synthesis of stable isotope-labeled precursors for the biosyntheses of capsaicinoids, capsinoids, and capsiconinoids Source: National Institutes of Health (NIH) / PubMed URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Products - Page 459 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. Synthesis of stable isotope-labeled precursors for the biosyntheses of capsaicinoids, capsinoids, and capsiconinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Gut Metabolism of [U-13 C]-Quinic Acid, The Other Hydrolysis Product of Chlorogenic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
